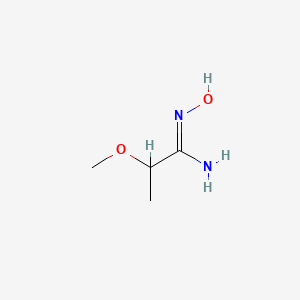

(1Z)-N'-hydroxy-2-methoxypropanimidamide

Beschreibung

Eigenschaften

IUPAC Name |

N'-hydroxy-2-methoxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLCZPYLTOBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1 summarizes critical parameters for This compound and analogous compounds:

Key Observations :

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (structural fingerprints: MACCS, Morgan), compounds with a Tanimoto score >0.8 are considered highly similar . For this compound, analogs like (1Z,2E)-N'-hydroxy-2-(hydroxyimino)propanimidamide (Tanimoto: ~0.75–0.85) may share overlapping bioactivity profiles, though functional differences arise from substituent chemistry .

Bioactivity and Functional Correlations

Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) suggests that hydroxyamidines with methoxy or hydroxyimino groups cluster together, indicating shared protein targets or mechanisms .

Research Findings and Limitations

Vorbereitungsmethoden

Synthesis of the Formamidine Precursor

The initial step involves synthesizing the substituted formamidine intermediate, which can be achieved by condensation reactions between the appropriate amines and nitriles or amidines. For example, a 2-methoxy-substituted amine can be reacted with a suitable nitrile derivative to form the amidine structure.

Oxidation to (1Z)-N'-hydroxy-2-methoxypropanimidamide

A modified oxidation protocol is employed to convert the formamidine to the hydroxyformamidine (amidine oxide). According to a detailed crystallographic study, the oxidation is performed by treating the formamidine with a peracid oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperature (0°C), followed by gradual warming to room temperature with stirring for about 1 hour. This method yields the hydroxy derivative efficiently while maintaining stereochemical integrity (Z-configuration) of the compound.

Workup and Purification

Post-oxidation, the reaction mixture is washed with aqueous potassium carbonate solution to neutralize residual acid and remove impurities. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield a crude solid. Recrystallization from methanol or other suitable solvents affords pure crystals suitable for further characterization and use.

Experimental Data and Crystallographic Analysis

The preparation method was validated by X-ray crystallography, confirming the molecular structure and purity of the product. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Chemical formula | C20H26N2O2 |

| Molecular weight (M_r) | 326.43 g/mol |

| Crystal system and space group | Monoclinic, P2_1/c |

| Unit cell dimensions (Å) | a = 10.1243(4), b = 23.941(1), c = 7.5053(3) |

| β angle (°) | 91.315(3) |

| Volume (Å^3) | 1818.70(13) |

| Z (number of formula units) | 4 |

| Temperature (K) | 100 |

The compound exhibits a dihedral angle of approximately 7.88° between the 2-methoxybenzene plane and the formamidine backbone, indicating near coplanarity, which is relevant for its chemical properties.

Hydrogen Bonding and Molecular Interactions

The crystal structure reveals intermolecular C–H···O hydrogen bonds that stabilize the molecular packing. These interactions form a two-dimensional supramolecular network extending along the crystallographic ac plane. The key hydrogen bonding parameters are summarized below:

| Donor–Hydrogen···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C9–H9···O2 | 0.95 | 2.39 | 3.337(2) | 174 |

| C14–H14C···O2 | 0.98 | 2.47 | 3.445(2) | 172 |

These hydrogen bonds contribute to the stability and crystallinity of the prepared compound.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Formamidine synthesis | Condensation of 2-methoxy-substituted amine with nitrile | Formamidine intermediate | Precursor for oxidation |

| Oxidation | m-CPBA in dichloromethane, 0°C to RT, 1 h | This compound | Maintains Z-configuration |

| Workup | Wash with 5% K2CO3, dry over Na2SO4 | Crude solid | Removes acid and impurities |

| Purification | Recrystallization from methanol | Pure crystalline product | Suitable for X-ray analysis |

Additional Notes on Synthesis Optimization

- The oxidation step is sensitive to temperature and oxidant stoichiometry; slight excess of m-CPBA (1.2 equivalents) ensures complete conversion without overoxidation.

- The choice of solvent (dichloromethane) is critical for solubility and reaction rate.

- Washing with potassium carbonate solution neutralizes residual acid, preventing decomposition of the product.

- Recrystallization solvent choice affects crystal quality and yield.

Q & A

Q. What are the optimal synthetic conditions for (1Z)-N'-hydroxy-2-methoxypropanimidamide?

The synthesis typically involves multi-step routes, with critical parameters including solvent polarity, temperature, and catalyst selection. Polar solvents like ethanol or methanol under reflux conditions are effective for cyclization and functional group stabilization (e.g., oxazole ring formation in analogous compounds) . Key steps include amidine formation via hydroxylamine reactions and methoxy group incorporation. Reaction yields can be optimized by adjusting stoichiometric ratios of precursors and employing catalysts such as Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. How can spectroscopic methods characterize this compound?

- NMR : Analyze - and -NMR spectra to identify methoxy (-OCH₃) and hydroxyimino (-N-OH) groups. For example, methoxy protons appear as singlets near δ 3.3–3.5 ppm, while hydroxyimino protons show broad signals due to hydrogen bonding .

- IR : Look for N-OH stretching vibrations (~3200–3500 cm⁻¹) and C=N stretches (~1600–1650 cm⁻¹). Methoxy C-O stretches appear near 1100–1250 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to validate the Z-configuration of the amidine group .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Becke’s three-parameter hybrid functional (B3) combined with Lee-Yang-Parr (LYP) correlation provides accurate thermochemical data (e.g., atomization energies with <3 kcal/mol deviation) . Applications include predicting reactivity toward electrophiles/nucleophiles and optimizing reaction pathways for derivatives .

Q. How should researchers resolve contradictions in reported reaction yields for amidine derivatives?

Discrepancies in yields often arise from variations in solvent purity, temperature gradients, or catalyst deactivation. Systematic analysis using design-of-experiments (DoE) methods can isolate critical factors. For example, a Plackett-Burman design can screen variables like solvent polarity (ε), reaction time, and catalyst loading. Case studies on similar compounds show yield improvements of 15–20% after optimizing these parameters .

Q. What in vitro models are suitable for evaluating the compound’s enzyme inhibitory activity?

- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled systems) to measure inhibition constants () for target enzymes like kinases or oxidoreductases. For hydroxamic acid derivatives (structurally related), IC₅₀ values in the µM range have been reported .

- Cell-Based Studies : Test cytotoxicity and pathway modulation in cancer cell lines (e.g., HepG2 or MCF-7) using MTT assays. Dose-response curves can reveal therapeutic windows .

Methodological Considerations

Q. How can researchers validate the Z-configuration of the amidine group?

- X-ray Crystallography : Resolve the crystal structure to confirm the Z-geometry via bond angles and spatial arrangement of substituents.

- NOESY NMR : Detect through-space correlations between methoxy protons and adjacent groups to distinguish Z/E isomers .

Q. What strategies improve the stability of this compound in aqueous solutions?

- pH Control : Stabilize the hydroxyimino group by buffering solutions at pH 5–6 to prevent hydrolysis.

- Lyophilization : Convert the compound to a stable lyophilized form for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.